molecular formula C9H7NO3 B11766389 3-Aminobenzofuran-2-carboxylic acid

3-Aminobenzofuran-2-carboxylic acid

Cat. No.: B11766389
M. Wt: 177.16 g/mol
InChI Key: FPBIPOJDDKCMTR-UHFFFAOYSA-N
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Description

3-Aminobenzofuran-2-carboxylic acid is a heterocyclic organic compound that features a benzofuran ring with an amino group at the 3-position and a carboxylic acid group at the 2-position. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of potassium carbonate, leading to the formation of 2-(pyridin-4-ylmethoxy)benzonitrile. This intermediate undergoes further reactions to yield the target compound .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the cyclization and functionalization of the benzofuran ring .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include nitrobenzofurans, benzofuran alcohols, and halogenated benzofurans .

Scientific Research Applications

3-Aminobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

  • 3-Aminobenzofuran-2-carboxamide
  • 2-Aminobenzofuran
  • 3-Hydroxybenzofuran

Comparison: 3-Aminobenzofuran-2-carboxylic acid is unique due to its specific functional groups that confer distinct biological activities. Compared to 3-aminobenzofuran-2-carboxamide, the carboxylic acid group in this compound provides additional sites for hydrogen bonding, enhancing its interaction with biological targets. Similarly, the presence of the amino group at the 3-position differentiates it from 2-aminobenzofuran, leading to different reactivity and biological properties .

Properties

IUPAC Name

3-amino-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBIPOJDDKCMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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